![molecular formula C13H12ClFN2O B6328952 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1275049-06-3](/img/structure/B6328952.png)
5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of chloro, fluorophenyl, and propan-2-yl groups attached to the pyrazole ring, along with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological or pharmacological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.
- 5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.
- 5-Bromo-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.
Uniqueness
The presence of the specific substituents (chloro, fluorophenyl, and propan-2-yl groups) in 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde imparts unique chemical and physical properties, such as reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-chloro-1-(3-fluorophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-8(2)12-11(7-18)13(14)17(16-12)10-5-3-4-9(15)6-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIRGALRPOBUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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